3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one
CAS No.:
VCID: VC9976551
Molecular Formula: C20H21N5O2
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one -](/images/structure/VC9976551.png)
Description |
The compound 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic organic molecule belonging to the class of benzotriazinones. Its structure combines a benzotriazinone core with a functionalized side chain containing a phenylpiperazine moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may interact with biological targets. Structural FeaturesChemical Formula: C19H21N5O2 The compound consists of:
SynthesisThe synthesis of 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves:
Biological RelevanceThe compound's structural components suggest potential biological activities:
Potential Mechanisms of ActionThe compound likely interacts with biological targets through:
Challenges and LimitationsWhile promising, challenges include:
Research Findings |
---|---|
Product Name | 3-[3-oxo-3-(4-phenylpiperazino)propyl]-1,2,3-benzotriazin-4(3H)-one |
Molecular Formula | C20H21N5O2 |
Molecular Weight | 363.4 g/mol |
IUPAC Name | 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one |
Standard InChI | InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h1-9H,10-15H2 |
Standard InChIKey | WQTXJWWLWUOOHG-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3 |
PubChem Compound | 16421440 |
Last Modified | Aug 22 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume